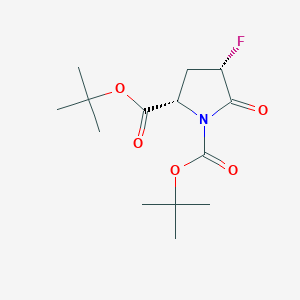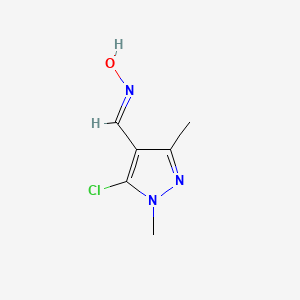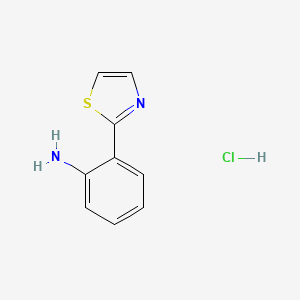
2-(1,3-Thiazol-2-yl)anilinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 2171815-20-4 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2-(thiazol-2-yl)aniline hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Thiazol-2-yl)aniline hydrochloride” can be represented by the InChI code: 1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H . This indicates that the molecule consists of a thiazole ring attached to an aniline group, along with a hydrochloride group.Physical And Chemical Properties Analysis
“2-(1,3-Thiazol-2-yl)aniline hydrochloride” is a powder at room temperature . It has a molecular weight of 212.7 .Wissenschaftliche Forschungsanwendungen
- Thiazole, einschließlich Derivate wie 2-(1,3-Thiazol-2-yl)anilinhydrochlorid, weisen antimikrobielle Eigenschaften auf. Diese Verbindungen wurden auf ihre Fähigkeit untersucht, das Wachstum von Bakterien und Pilzen zu hemmen . Weitere Studien könnten ihr Potenzial als neuartige antimikrobielle Mittel untersuchen.
- Einige Thiazol-basierte Verbindungen, wie Tiazofurin, besitzen Antikrebsaktivität. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, mit dem Ziel, gezielte Therapien zu entwickeln . Die Untersuchung der spezifischen Mechanismen, die dieser Aktivität zugrunde liegen, könnte zu vielversprechenden Behandlungen führen.
- Thiazole können als Antioxidantien wirken, freie Radikale abfangen und Zellen vor oxidativem Schaden schützen. This compound könnte auf sein antioxidatives Potenzial hin untersucht werden .
- Verbindungen, die Thiazol-Einheiten enthalten, wie Meloxicam, zeigen entzündungshemmende Wirkungen. Forscher könnten untersuchen, ob this compound ähnliche Eigenschaften aufweist .
- Thiazole wurden auf ihre hepatoprotektive Aktivität untersucht, um Leberzellen vor Schäden zu schützen. Die Forschung könnte untersuchen, ob this compound hepatoprotektive Vorteile bietet .
- Thiazole nehmen einen bedeutenden Platz in der pharmazeutischen Chemie ein. Forscher können Modifikationen des Thiazol-Gerüsts erforschen, um neuartige Moleküle mit verbesserten pharmakologischen Eigenschaften zu schaffen . Die Untersuchung der Struktur-Aktivitäts-Beziehung von this compound könnte die Arzneimittelentwicklung leiten.
Antibakterielle Aktivität
Antikrebs-Potenzial
Antioxidative Eigenschaften
Entzündungshemmende Anwendungen
Hepatoprotektive Studien
Arzneimittelentwicklung und -forschung
Safety and Hazards
The safety information available indicates that “2-(1,3-Thiazol-2-yl)aniline hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to interact with various biological targets
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of 2-(1,3-Thiazol-2-yl)aniline hydrochloride with its targets need to be elucidated through further studies.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . More research is needed to determine the specific pathways affected by 2-(1,3-Thiazol-2-yl)aniline hydrochloride.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Biochemische Analyse
Biochemical Properties
Thiazoles, the family of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to exhibit significant biological activities, including anti-inflammatory activity . These activities suggest that 2-(1,3-Thiazol-2-yl)aniline hydrochloride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDEHIEHALMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

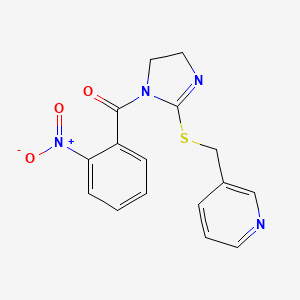
![(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2382378.png)
![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)
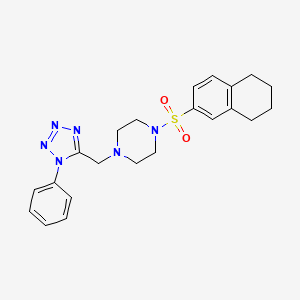


![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

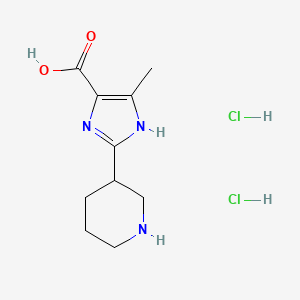
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)
